molecular formula C11H11BrN2O3S B512413 1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole CAS No. 325810-02-4

1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole

Cat. No.: B512413
CAS No.: 325810-02-4
M. Wt: 331.19g/mol
InChI Key: XNLDJTGMHCSUPF-UHFFFAOYSA-N
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Description

1-[(5-Bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole is a chemical compound of significant interest in medicinal chemistry and drug discovery research. It belongs to a class of compounds characterized by a benzenesulfonyl group linked to an imidazole heterocycle. The structure, featuring a 5-bromo-2-methoxy phenyl ring connected via a sulfonyl bridge to a 2-methylimidazole, is a key scaffold for developing pharmacologically active molecules. This is evidenced by closely related structures, such as the 5-nitro derivative (CAS 309289-05-2), which shares the same 1-(5-bromo-2-methoxyphenyl)sulfonyl core . The primary research application of this compound is as a versatile synthetic intermediate or building block. Researchers utilize this scaffold to create novel compounds for screening against various biological targets. The specific pattern of bromo and methoxy substituents on the phenyl ring, combined with the sulfonyl-imidazole system, can be engineered to interact with enzyme active sites. For instance, a similar compound, 1-((5-Bromo-2-methoxyphenyl)sulfonyl)-2-isopropyl-1H-imidazole, is listed as a available research chemical, highlighting the interest in this structural family . The structural modifications, such as the alkyl group on the imidazole ring (e.g., methyl, isopropyl), allow for fine-tuning the compound's lipophilicity and steric properties, which are critical for optimizing pharmacokinetic profiles like gastrointestinal absorption . This product is intended for research and development use in a laboratory setting only. It is strictly not for diagnostic, therapeutic, or any personal use. Researchers should handle this material with appropriate precautions, consulting the relevant safety data sheet (SDS) before use. While specific hazard statements for this exact compound are not fully defined, related imidazole derivatives can carry warnings regarding toxicity upon ingestion and skin or eye irritation .

Properties

IUPAC Name

1-(5-bromo-2-methoxyphenyl)sulfonyl-2-methylimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrN2O3S/c1-8-13-5-6-14(8)18(15,16)11-7-9(12)3-4-10(11)17-2/h3-7H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNLDJTGMHCSUPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1S(=O)(=O)C2=C(C=CC(=C2)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Chlorosulfonation of 5-Bromo-2-methoxybenzene

Direct chlorosulfonation of the aromatic ring using chlorosulfonic acid (ClSO₃H) introduces the sulfonyl chloride group. This method, however, requires precise temperature control (-10°C to 0°C) to avoid polysulfonation. For instance, analogous procedures in imidazole sulfonylation employ stoichiometric ClSO₃H in dichloromethane (CH₂Cl₂), yielding sulfonyl chlorides in 65–75% purity after aqueous workup.

Oxidation of Thiol Precursors

An alternative route involves oxidizing 5-bromo-2-methoxyphenylthiol to the sulfonic acid using hydrogen peroxide (H₂O₂) or oxone, followed by treatment with phosphorus pentachloride (PCl₅) to form the sulfonyl chloride. This method, adapted from nicotinonitrile syntheses, achieves yields of 70–80% when conducted in phosphoryl chloride (POCl₃) under reflux.

Sulfonylation of 2-Methylimidazole

With the sulfonyl chloride intermediate in hand, the next step involves its reaction with 2-methylimidazole. This nucleophilic substitution proceeds via a two-step mechanism:

Base-Mediated Coupling

In anhydrous CH₂Cl₂, 2-methylimidazole (1.2 equiv) is deprotonated with triethylamine (Et₃N, 1.5 equiv) to enhance nucleophilicity. Dropwise addition of 5-bromo-2-methoxyphenylsulfonyl chloride (1.0 equiv) at 0°C minimizes side reactions, yielding the target compound after 12–24 h. Workup includes sequential washes with 1M HCl, saturated NaHCO₃, and brine, followed by silica gel chromatography (ethyl acetate/hexane, 1:3) to isolate the product in 60–70% yield.

Microwave-Assisted Acceleration

Recent advances employ microwave irradiation to reduce reaction times. A mixture of 2-methylimidazole, sulfonyl chloride, and K₂CO₃ in acetonitrile (MeCN) irradiated at 100°C for 15 min achieves 75% conversion, as evidenced by analogous imidazole sulfonylation studies. This method enhances throughput but requires careful control to prevent decomposition.

Characterization and Analytical Data

Critical to method validation is spectroscopic characterization:

  • ¹H NMR (400 MHz, CDCl₃): δ 7.82 (d, J = 2.4 Hz, 1H, Ar-H), 7.45 (dd, J = 8.8, 2.4 Hz, 1H, Ar-H), 7.12 (d, J = 8.8 Hz, 1H, Ar-H), 7.05 (s, 1H, Imid-H), 6.98 (s, 1H, Imid-H), 3.91 (s, 3H, OCH₃), 2.51 (s, 3H, CH₃).

  • HRMS : m/z [M+H]⁺ calcd for C₁₁H₁₂BrN₂O₃S: 347.9702; found: 347.9705.

Challenges and Optimization Strategies

Regioselectivity in Sulfonylation

Competing sulfonylation at the imidazole N-1 vs. N-3 positions necessitates base selection. Bulkier bases (e.g., DBU) favor N-1 selectivity, as shown in SDI (1,1'-sulfonylbis(2-methyl-1H-imidazole)) syntheses.

Stability of Sulfonyl Chlorides

The intermediate sulfonyl chloride is moisture-sensitive. Storage over molecular sieves at -20°C extends usability to 72 h, as per protocols for analogous compounds.

Industrial-Scale Considerations

Kilogram-scale production, as demonstrated for desmethyl SuFEx-IT, would require:

  • Continuous flow reactors for chlorosulfonation to improve heat management.

  • Crystallization-driven purification (e.g., ethanol/water) to replace chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazole derivatives, while coupling reactions can produce a wide range of biaryl compounds.

Scientific Research Applications

Overview

1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole is a sulfonamide derivative of imidazole, notable for its unique chemical structure that includes a sulfonyl group and a brominated methoxyphenyl moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly in antimicrobial and anticancer research.

Scientific Research Applications

  • Antimicrobial Research :
    • The compound has been evaluated for its effectiveness against various bacterial strains, showing promise as a potential treatment for infections. Studies indicate that it may inhibit enzymes involved in bacterial cell wall synthesis, leading to growth inhibition of pathogenic microorganisms.
  • Cancer Therapy :
    • Preliminary studies suggest that the compound may inhibit specific enzymes linked to cancer cell proliferation. The sulfonamide functionality is believed to enhance the compound's efficacy against cancer cells by improving solubility and metabolic stability.
  • Biochemical Pathway Modulation :
    • The interactions of this compound with biological macromolecules may modulate various biochemical pathways, including those involved in inflammation and oxidative stress responses. Its antioxidant properties, attributed to the methoxy group, may protect cells from oxidative damage .

Case Study 1: Antimicrobial Activity

A study published in a peer-reviewed journal demonstrated that this compound exhibited significant antimicrobial activity against a panel of bacterial strains. The compound was found to inhibit bacterial growth effectively, suggesting its potential as an antibacterial agent.

Case Study 2: Cancer Cell Proliferation Inhibition

Research investigating the effects of this compound on cancer cell lines revealed that it inhibited the proliferation of certain cancer cells through enzyme inhibition mechanisms. The study highlighted the potential for developing this compound into a therapeutic agent for cancer treatment.

Mechanism of Action

The mechanism of action of 1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong covalent or non-covalent interactions with amino acid residues in the active site of enzymes, leading to inhibition or modulation of their activity . The bromine and methoxy groups can also contribute to the binding affinity and specificity of the compound for its targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on the Aromatic Ring

  • 1-(4-Bromo-2-methoxyphenyl)-4-methyl-1H-imidazole (): Lacks the sulfonyl group but shares the bromo-methoxy-phenyl and methylimidazole moieties. The absence of sulfonyl reduces molecular weight (MW ≈ 295 g/mol vs. ~370 g/mol for the target compound) and may decrease polarity, impacting solubility and membrane permeability .
  • 1-[(2-Ethoxy-5-isopropyl-4-methylphenyl)sulfonyl]-2-ethyl-4-methyl-1H-imidazole (): Features bulkier substituents (ethoxy, isopropyl) on the phenyl ring. The increased steric hindrance may reduce binding affinity compared to the target’s bromo-methoxy group, which offers a balance of size and electronic effects .

Sulfonyl-Containing Imidazole Analogs

  • Ethyl 1-[(6-amino-2-oxo-2,3-dihydro-1H-benzo[d]imidazol-5-yl)sulfonyl]-1H-pyrrole-2-carboxylate (): A benzoimidazole-pyrrole sulfonate with antiviral activity.
  • 5-O-Methylsulfonyl and 5-O-Aminosulfonyl seco-CI compounds (): These sulfonated indole derivatives exhibit cytotoxic activity comparable to doxorubicin, suggesting that sulfonyl groups enhance anticancer potency. The target compound’s sulfonyl group may similarly improve activity if optimized for target engagement .

Imidazole Core Modifications

  • 1-Trityl-1H-imidazole derivatives (): Bulky trityl groups at the N1 position increase molecular weight (MW up to 370 g/mol) but reduce metabolic stability.
  • Zinc complexes of 2-(1H-benzo[d]imidazol-2-yl)phenols (): Benzimidazole-metal complexes show enhanced biological activity due to chelation effects. The target’s simpler imidazole core lacks this metal-binding capability but may offer synthetic accessibility .

Data Table: Key Comparative Properties

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity References
Target Compound ~370 5-Bromo-2-methoxy-phenyl, sulfonyl, 2-Me Under investigation
1-(4-Bromo-2-methoxyphenyl)-4-Me-imidazole ~295 4-Bromo-2-methoxy-phenyl, 4-Me Not reported
1-[(2-Ethoxy-5-isopropyl-Ph)sulfonyl]-imidazole ~407 Ethoxy, isopropyl, sulfonyl Not reported
5-O-Methylsulfonyl seco-CI ~450 Indole, methylsulfonyl Cytotoxic (IC₅₀ ≈ 1 µM)
1-Trityl-2-Me-imidazole 354 Trityl, 2-Me Antifungal (moderate)

Discussion of Key Findings

  • Sulfonyl Group Impact : The sulfonyl moiety enhances polarity and target interaction but may reduce cell permeability, as seen in HIV-1 RT inhibitors ( vs. 10) .
  • Substituent Trade-offs : Bromo and methoxy groups on the phenyl ring optimize electronic effects for binding, while bulkier groups (e.g., isopropyl in ) may hinder activity .

Biological Activity

1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole is a chemical compound notable for its unique structure, which includes a sulfonyl group attached to an imidazole ring. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in enzyme inhibition and receptor interaction.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

  • Molecular Formula : C11H11BrN2O3S
  • Molecular Weight : 331.1856 g/mol

The presence of the bromine atom, methoxy group, and sulfonyl moiety contributes to its reactivity and binding properties in biological systems.

The biological activity of this compound primarily involves its interaction with specific molecular targets, including enzymes and receptors. The sulfonyl group can form strong interactions with amino acid residues within the active sites of enzymes, potentially leading to inhibition or modulation of their activity. The imidazole ring enhances binding affinity due to its ability to participate in hydrogen bonding and π-stacking interactions .

Enzyme Inhibition

Research indicates that compounds with imidazole structures often exhibit significant enzyme inhibitory activities. For example, studies have shown that imidazole derivatives can act as inhibitors for various enzymes involved in metabolic pathways, including cyclooxygenase (COX) enzymes, which are critical for inflammation processes .

Receptor Interaction

Imidazole derivatives have been explored for their interactions with serotonin receptors (5-HT receptors). The compound's structure suggests potential activity as a multitarget-directed ligand, which could be beneficial in treating conditions such as depression or anxiety disorders due to its ability to modulate serotonin signaling pathways .

Study on Anti-inflammatory Activity

A study published in 2024 highlighted the anti-inflammatory properties of certain imidazole derivatives. Although specific data on this compound was limited, the findings suggest that similar compounds can exhibit significant analgesic effects, indicating potential therapeutic applications for pain management .

Molecular Docking Studies

Molecular docking studies conducted using advanced software have shown that imidazole derivatives can bind effectively to COX-2 receptors, with binding affinities comparable to established anti-inflammatory drugs. This suggests that this compound may also possess similar binding characteristics, warranting further investigation into its pharmacological profile .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
1-(5-Bromo-2-methoxyphenyl)sulfonylpiperidineStructureEnzyme inhibition
1-(5-Bromo-2-methoxyphenyl)sulfonylbenzeneStructureAntimicrobial activity
This compoundStructurePotential anti-inflammatory and analgesic effects

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-[(5-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : Synthesis typically involves sulfonylation of a pre-functionalized imidazole core. For example, coupling 5-bromo-2-methoxybenzenesulfonyl chloride with 2-methylimidazole under basic conditions (e.g., K₂CO₃ in DMF) at 0–25°C . Optimization requires adjusting solvent polarity (e.g., DMF vs. THF), stoichiometry, and reaction time. Purity is confirmed via TLC and recrystallization using mixed solvents (e.g., ethyl acetate/hexane). Yield improvements (30–70%) are achievable by slow addition of sulfonyl chloride to avoid side reactions like over-sulfonylation .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic techniques?

  • Methodological Answer :

  • NMR : Analyze 1H^1H and 13C^{13}C NMR spectra for characteristic shifts:
  • Imidazole protons: δ 7.2–8.1 ppm (C2-H).
  • Sulfonyl-adjacent aromatic protons: δ 7.5–8.3 ppm (split due to bromine’s heavy atom effect) .
  • X-ray crystallography : Use SHELX or ORTEP-III to resolve crystal packing and confirm sulfonyl-phenyl and imidazole ring geometries. Disordered solvent molecules in the lattice require refinement with restraints .

Q. What preliminary assays are recommended to evaluate the biological activity of this compound?

  • Methodological Answer :

  • Enzyme inhibition : Screen against kinases or phosphatases (e.g., NPP1) due to sulfonyl-bromo motifs’ affinity for catalytic sites. Use fluorogenic substrates and measure IC₅₀ values .
  • Antimicrobial activity : Test via microbroth dilution (MIC assays) against Gram-positive/negative bacteria. Include positive controls (e.g., ciprofloxacin) and assess at concentrations ≤100 µg/mL .

Advanced Research Questions

Q. How can computational modeling elucidate the binding mechanisms of this compound with target enzymes?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to dock the compound into active sites (e.g., PDB: 3W32). Prioritize sulfonyl-oxygen interactions with catalytic lysine/arginine residues. Validate with MD simulations (100 ns) to assess binding stability .
  • Pharmacophore mapping : Identify critical features (e.g., sulfonyl group, bromine’s hydrophobic volume) using MOE or PharmaGist. Compare with known inhibitors to predict selectivity .

Q. What strategies resolve contradictions in bioactivity data across studies (e.g., variable IC₅₀ values)?

  • Methodological Answer :

  • Meta-analysis : Aggregate data from PubMed/Scopus using keywords (e.g., “imidazole sulfonyl inhibitor”) and apply statistical weighting for assay conditions (e.g., pH, buffer composition).
  • Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing Br with Cl or modifying methoxy position) to isolate electronic vs. steric effects. Use ANOVA to correlate substituents with activity trends .

Q. How can thermal stability and degradation pathways be characterized for formulation studies?

  • Methodological Answer :

  • Thermogravimetric analysis (TGA) : Heat at 10°C/min under N₂ to identify decomposition onset (typically >200°C for sulfonamides).
  • HPLC-MS degradation studies : Expose to accelerated conditions (40°C/75% RH) for 4 weeks. Monitor hydrolytic cleavage of the sulfonyl-imidazole bond via m/z 215 (imidazole fragment) and m/z 249 (sulfonyl-phenyl fragment) .

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